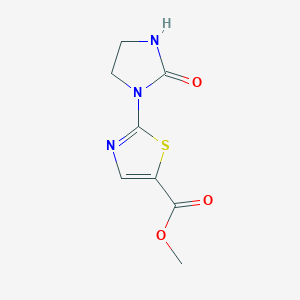
2-Methylbenzylidenemalonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzylidenemalonic acid is an organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a benzylidene group substituted with a methyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylbenzylidenemalonic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 2-methylbenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenzylidenemalonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylidene carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid.
Reduction: Formation of 2-(2-methylbenzyl)malonic acid.
Substitution: Formation of substituted benzylidene derivatives
Aplicaciones Científicas De Investigación
2-Methylbenzylidenemalonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 2-Methylbenzylidenemalonic acid involves its interaction with various molecular targets. The benzylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to biological effects such as enzyme inhibition or activation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylmalonic acid
- 2-Ethylmalonic acid
- 2-Phenylmalonic acid
Uniqueness
2-Methylbenzylidenemalonic acid is unique due to the presence of the benzylidene group, which imparts distinct chemical reactivity compared to other malonic acid derivatives.
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
2-[(2-methylphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C11H10O4/c1-7-4-2-3-5-8(7)6-9(10(12)13)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
ZXCRUOKKEYFRRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C=C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(Trifluoromethyl)phenyl]-1H-indole](/img/structure/B8368312.png)













